Potassium sulfamate

Übersicht

Beschreibung

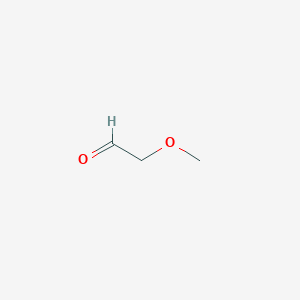

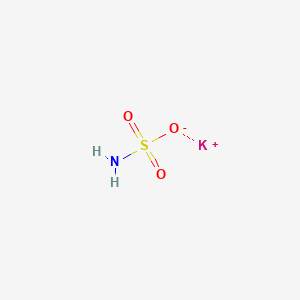

Potassium sulfamate, also known as sulfamic acid, potassium salt, is a compound with the molecular formula H2KNO3S . It is used as a food additive, in water treatment, and as a cleaning agent . It is also used in the synthesis of heterocyclic nitramines .

Molecular Structure Analysis

Potassium sulfamate has a molecular formula of H2KNO3S and an average mass of 135.184 Da . More detailed structural analysis would require specific tools such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

Potassium sulfamate has a molecular weight of 135.19 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . More detailed physical and chemical properties would require specific experimental measurements.Wissenschaftliche Forschungsanwendungen

1. Agriculture: Drought Stress Amelioration in Maize

- Application : Potassium Sulfamate is used to improve the photosynthetic characteristics, water relations, and seedling growth of drought-stressed maize .

- Method : The exogenous application of potassium can potentially ameliorate the adverse effects of drought in maize by maintaining cell osmotic potential and turgidity . Different doses of potassium, viz. 0%, 1% and 2%, were tested to screen out the most superior concentration .

- Results : Drought stress markedly reduced root and shoot lengths (25% and 16%, respectively) along with their dry weights (20% and 10%, respectively) . Foliar application of potassium sulfate improved the root dry weight (RDW), and the highest RDW was recorded with the 2% potassium sulfate solution, compared with the control and the 1% solution .

2. Industrial: Cleaning Agent

- Application : Potassium Sulfamate is used as a cleaning agent .

- Method : The specific methods of application or experimental procedures for this use case are not detailed in the source .

- Results : The outcomes of this application are also not detailed in the source .

3. Glass Manufacturing

- Application : In the glass manufacturing industry, Potassium Sulfamate helps to reduce the melting temperature of silica, which consequently saves energy during glass production .

- Method : The specific methods of application or experimental procedures for this use case are not detailed in the source .

- Results : The outcomes of this application are also not detailed in the source .

4. Brewing Industry

- Application : Potassium Sulfamate is utilized in the brewing industry for adjusting the pH of the water .

- Method : The specific methods of application or experimental procedures for this use case are not detailed in the source .

- Results : The outcomes of this application are also not detailed in the source .

5. Medicine

- Application : In the realm of medicine, Potassium Sulfamate is used in some laxatives to enhance bowel movement .

- Method : The specific methods of application or experimental procedures for this use case are not detailed in the source .

- Results : The outcomes of this application are also not detailed in the source .

6. Toothpaste Production

- Application : Potassium Sulfamate finds application in toothpaste production, serving as a thickening agent .

- Method : The specific methods of application or experimental procedures for this use case are not detailed in the source .

- Results : The outcomes of this application are also not detailed in the source .

7. Synthesis of Porous Materials

- Application : Potassium Sulfamate is used in the synthesis of porous materials, hollow materials, and nanostructured materials as templates or isolation media .

- Method : The specific methods of application or experimental procedures for this use case are not detailed in the source .

- Results : The outcomes of this application are also not detailed in the source .

8. Source of Sulfate Ions in Chemical Reactions

Safety And Hazards

Zukünftige Richtungen

Potassium sulfamate has been used in the field of light-emitting diodes (LEDs). A study has proposed a multifunctional interface engineering for perovskite crystallization modulation and defect passivation by incorporating a zwitterionic additive potassium sulfamate onto the grain-growth substrate . This led to pure-blue perovskite light-emitting diodes with a champion external quantum efficiency of 17.32% at 478 nm .

Eigenschaften

IUPAC Name |

potassium;sulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/K.H3NO3S/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTAAXEFROUUDIL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NS(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2KNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5329-14-6 (Parent) | |

| Record name | Sulfamic acid, potassium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013823502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40884649 | |

| Record name | Sulfamic acid, potassium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Sulfamic acid, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Potassium sulfamate | |

CAS RN |

13823-50-2 | |

| Record name | Sulfamic acid, potassium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013823502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfamic acid, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfamic acid, potassium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium sulphamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-[4-(4-Hydroxyphenyl)phenyl]phenyl]phenol](/img/structure/B81681.png)

![methyl N-[(Z)-pentylideneamino]carbamate](/img/structure/B81687.png)

![N-[4-(Acetylamino)phenyl]-4-[[5-(aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B81688.png)

![5-Fluorobenzo[d]oxazole-2-thiol](/img/structure/B81689.png)